(Ethylenediamine)iodoplatinum(II) dimer dinitrate chemical structure and properties
(Ethylenediamine)iodoplatinum(II) dimer dinitrate chemical structure and properties
Topic: (Ethylenediamine)iodoplatinum(II) dimer dinitrate chemical structure and properties Content Type: An in-depth technical guide or whitepaper.
Structural Characterization, Synthesis, and Physicochemical Properties[1][2]
Executive Summary
(Ethylenediamine)iodoplatinum(II) dimer dinitrate (CAS: 109998-76-7) is a dinuclear platinum(II) complex of the general formula
Historically utilized as a mechanistic probe for diplatinum reactivity, it has recently emerged as a critical precursor in materials science—specifically for the "bottom-up" synthesis of dual-atom platinum catalysts (DAPCs) anchored on carbon nitride substrates. Its utility stems from the lability of the iodo-bridges, which allows for controlled ligand exchange in biological media or precise metal deposition in catalytic manufacturing.
Chemical Identity & Structural Profile[3][4][5][6][7][8][9]
The compound exists as a stable, yellow crystalline solid. Its cationic core consists of two square-planar platinum(II) centers sharing an edge via two bridging iodide ligands.[2]
2.1 Physicochemical Data Table
| Property | Specification |
| IUPAC Name | Di-μ-iodobis(ethylenediamine)diplatinum(II) dinitrate |
| Common Name | (Ethylenediamine)iodoplatinum(II) dimer dinitrate |
| CAS Number | 109998-76-7 |
| Molecular Formula | |
| Linear Formula | |
| Molecular Weight | 888.17 g/mol |
| Coordination Geometry | Distorted Square Planar (Edge-sharing) |
| Melting Point | 268 °C (Decomposes) |
| Solubility | Soluble in DMF, DMSO, Water (with gradual aquation); Insoluble in non-polar organics.[1][3][4] |
| Appearance | Yellow crystalline powder |
2.2 Structural Topology
The complex adopts a "flat" or slightly puckered butterfly geometry depending on the crystal packing forces. The ethylenediamine (en) ligands chelate the distal positions of the platinum centers, leaving the internal positions for the bridging iodides.
-
Bridging Mode: The two iodides (
) form a rhomboid core. -
Bonding: The
bonds are kinetically more labile than terminal bonds, creating a specific site for nucleophilic attack. -
Counterion: The nitrate anions (
) are non-coordinating in the solid state, preserving the cationic integrity of the dimer.
Synthesis & Preparation Protocol
The synthesis relies on the controlled abstraction of iodide from a monomeric precursor using silver nitrate. This method exploits the "trans-effect" where the removal of a ligand creates a coordinatively unsaturated species that dimerizes to satisfy the 16-electron rule.
3.1 Reagents Required
-
Precursor:
-Diiodo(ethylenediamine)platinum(II) -
Abstraction Agent: Silver Nitrate (
), 99.9% purity -
Solvent: Deionized Water (Type I), degassed
-
Purification: DMF (Dimethylformamide) for recrystallization (optional)
3.2 Step-by-Step Methodology
-
Precursor Suspension: Suspend 1.0 mmol of finely ground
in 20 mL of deionized water shielded from light. -
Activation: Add exactly 0.98 mmol of
(dissolved in 5 mL water) dropwise. Note: Using a slight deficit of Silver prevents contamination of the product with excess Ag+. -
Reaction: Stir vigorously at 40°C for 3 hours. The yellow suspension will generate a heavy precipitate of AgI (pale yellow/white).
-
Mechanism:[5]
-
-
Filtration: Filter the mixture through a 0.2
m PTFE membrane to remove AgI. The filtrate should be a clear, bright yellow solution. -
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) at 50°C until crystallization begins. Cool to 4°C overnight.
-
Drying: Collect the yellow crystals by filtration and dry under vacuum over
.
Reactivity and Biological Mechanism[5]
4.1 Catalytic Precursor Utility
In materials science, this dimer is a preferred precursor for Single-Atom Catalysts (SACs) . When adsorbed onto mesoporous carbon nitride (
4.2 Biological Interaction (DNA Binding)
While less clinically prominent than cisplatin, the dimer exhibits distinct cytotoxicity profiles due to its size and charge (+2).
-
Aquation: In low-chloride environments (cytoplasm), the bridging iodides are hydrolyzed, yielding
species. -
DNA Cross-linking: The dimer can form interstrand cross-links. However, the bulky dimeric structure alters the bending angle of DNA compared to monomeric drugs, potentially evading traditional Nucleotide Excision Repair (NER) mechanisms.
Stability & Storage
-
Light Sensitivity: Moderate. Iodide-platinum bonds can undergo photo-oxidation. Store in amber vials.
-
Hygroscopicity: The nitrate salt is hygroscopic. Store in a desiccator.
-
Incompatibility: Avoid contact with strong reducing agents or high concentrations of chloride ions (which will cleave the bridge to form
).
References
-
BenchChem. (2024). (Ethylenediamine)iodoplatinum(II) dimer dinitrate: Biological Activity and Properties. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: (Ethylenediamine)iodoplatinum(II) dimer dinitrate. Retrieved from [1]
-
American Elements. (2024). (Ethylenediamine)iodoplatinum(II) Dimer Dinitrate Data Sheet. Retrieved from
-
Matsushita, N. (2006).[2] A one-dimensional iodine-bridged Pt(II)/Pt(IV) mixed-valence complex. Acta Crystallographica Section C. Retrieved from [2]
-
ChemicalBook. (2025).[6] Di-mu-iodobis(ethylenediamine)diplatinum(II) nitrate Properties and Safety. Retrieved from
Sources
- 1. DI-MU-IODOBIS(ETHYLENEDIAMINE)-DI-PLATINUM(II) NITRATE | 109998-76-7 [chemicalbook.com]
- 2. A one-dimensional iodine-bridged Pt(II)/Pt(IV) mixed-valence complex, catena-poly[[[bis(ethylenediamine)platinum(II)]-mu-iodo-[bis(ethylenediamine)platinum(IV)]-mu-iodo] hydrogenphosphate dihydrogenphosphate iodide trihydrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 96%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. (Ethylenediamine)iodoplatinum(II) dimer dinitrate | 109998-76-7 | Benchchem [benchchem.com]
- 6. Preparation of trans, trans-[Pt(py)2(N3)2(OH)2] via Photoinduced Reactivity of [Pt(NO3)6]2- Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
